4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide
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Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrolidine-2,5-dione moiety with a sulfonamide group, linked through a phenyl and furan ring system. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Moiety: This can be achieved through the cyclization of appropriate amino acids or their derivatives under dehydrating conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Furan and Phenyl Rings: The final step involves coupling the pyrrolidine-2,5-dione and sulfonamide intermediate with a furan-phenyl derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The sulfonamide group can be reduced to amines under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may interact with receptors such as transient receptor potential vanilloid 1 (TRPV1), modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(phenyl)phenyl]methyl}benzene-1-sulfonamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)phenyl]methyl}benzene-1-sulfonamide
Uniqueness
4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c24-20-9-10-21(25)23(20)18-5-7-19(8-6-18)29(26,27)22-13-15-1-3-16(4-2-15)17-11-12-28-14-17/h1-8,11-12,14,22H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNSDTQWAIRWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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